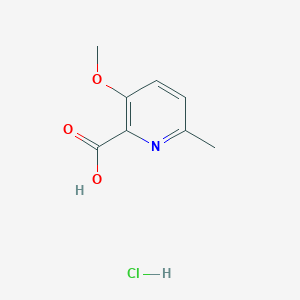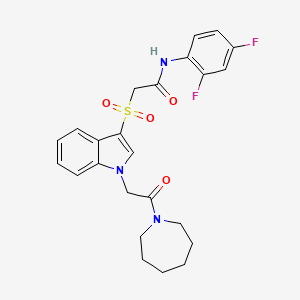
4-Bromo-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1H-indol-5-amine is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of a bromine atom at the fourth position and an amine group at the fifth position of the indole ring makes this compound a unique and valuable compound in synthetic organic chemistry and medicinal chemistry .
Wirkmechanismus
Target of Action
4-Bromo-1H-indol-5-amine, like many indole derivatives, is known to interact with multiple receptors in the body .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . For instance, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral activity, potentially by interfering with viral replication pathways . Other indole derivatives have shown anti-inflammatory and analgesic activities, suggesting they may influence inflammatory pathways . .
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level . For instance, it may influence cell signaling pathways, enzyme activity, or receptor function .
Biochemische Analyse
Biochemical Properties
4-Bromo-1H-indol-5-amine, as an indole derivative, is expected to interact with various enzymes, proteins, and other biomolecules. Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
Indole derivatives have been found to exhibit extensive biological activity and influence cell function . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . The specific effects of this compound on various types of cells and cellular processes, including its impact on cell signaling pathways, gene expression, and cellular metabolism, need to be explored further.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indol-5-amine typically involves the bromination of indole derivatives followed by amination. One common method is the bromination of 1H-indole-5-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1H-indol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or quinones.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of various substituted indole derivatives.
Oxidation Reactions: Formation of indole oxides or quinones.
Reduction Reactions: Formation of dehalogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1H-indol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
4-Bromoindole: Similar structure but lacks the amine group at the fifth position.
5-Bromo-1H-indole-3-carboxaldehyde: Contains a bromine atom at the fifth position and an aldehyde group at the third position.
4-Chloro-1H-indol-5-amine: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1H-indol-5-amine is unique due to the presence of both a bromine atom and an amine group on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various synthetic and medicinal applications .
Eigenschaften
IUPAC Name |
4-bromo-1H-indol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHSDPBTUKCMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2875680.png)


![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)




![2-({8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2875693.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2875695.png)

![4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2875697.png)
![2-{2-[4-(1H-pyrazol-1-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol](/img/structure/B2875699.png)

